molecular formula C21H19BrN2O4 B3940680 N-(4-bromo-2-methylphenyl)-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

N-(4-bromo-2-methylphenyl)-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B3940680
M. Wt: 443.3 g/mol
InChI Key: PXXWDDSTHKYWSI-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring, a dioxoisoindole core, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the bromination of 2-methylphenylamine to obtain 4-bromo-2-methylphenylamine. This intermediate is then subjected to a series of reactions, including acylation, cyclization, and condensation, to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.

    Materials Science: Its properties can be exploited in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study protein-ligand interactions and cellular pathways.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-methylphenyl)-3-(tetrahydrofuran-2-yl)propanamide
  • N-(4-bromo-2-methylphenyl)-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxamide

Uniqueness

Compared to similar compounds, N-(4-bromo-2-methylphenyl)-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide stands out due to its specific substitution pattern and the presence of the dioxoisoindole core. These features confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-1,3-dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O4/c1-12-9-14(22)5-7-18(12)23-19(25)13-4-6-16-17(10-13)21(27)24(20(16)26)11-15-3-2-8-28-15/h4-7,9-10,15H,2-3,8,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXWDDSTHKYWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2-methylphenyl)-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2-methylphenyl)-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromo-2-methylphenyl)-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromo-2-methylphenyl)-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromo-2-methylphenyl)-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromo-2-methylphenyl)-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

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